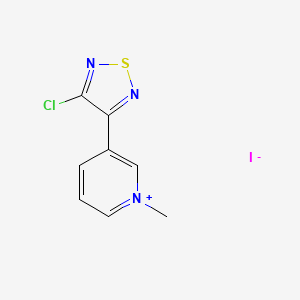

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

Description

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (CAS: 131988-25-5) is a quaternary ammonium salt featuring a pyridinium core substituted with a 4-chloro-1,2,5-thiadiazole moiety. Its molecular formula is C₈H₇ClIN₃S, with a molecular weight of 339.59 g/mol . This compound is synthesized via N-methylation of the parent pyridine derivative using methyl iodide in dry acetone under inert conditions, a method adapted from protocols described in muscarinic receptor ligand studies . The thiadiazole ring contributes to its electron-deficient character, while the pyridinium iodide group enhances solubility in polar solvents.

Key properties:

Properties

IUPAC Name |

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDWFKQVJIGJCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Chemical Reactions Analysis

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents such as alkyl or aryl groups. Common reagents for substitution reactions include alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex compounds through various chemical reactions, including substitution and coupling reactions .

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit notable antimicrobial activities. This compound has been investigated for its efficacy against various bacterial and fungal strains, showing potential as a therapeutic agent .

Anticancer Potential

Studies have highlighted the anticancer properties of thiadiazole derivatives. The compound may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can disrupt cellular processes, making it a candidate for drug development aimed at treating metabolic disorders .

Pharmaceutical Development

Due to its biological activities, 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide is being explored for potential pharmacological applications. It may serve as a lead compound in the development of new drugs targeting various diseases, including infections and cancer .

Material Science

In material science, this compound is being investigated for its unique properties that can contribute to the development of new materials with specific characteristics such as conductivity and stability. Its potential applications include use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight: The quaternized pyridinium derivatives (e.g., 339.59 g/mol) are heavier than their non-ionic precursors (e.g., 197.64 g/mol for 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole) due to the addition of methyl iodide .

- Lipophilicity : Alkoxy-substituted analogs (e.g., hexyloxy) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the chloro-substituted variant may prioritize solubility in aqueous environments .

Biological Activity

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (CAS Number: 131988-25-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide is , with a molecular weight of 339.58 g/mol. The compound features a pyridinium ring and a thiadiazole moiety, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN3S·I |

| Molecular Weight | 339.58 g/mol |

| CAS Number | 131988-25-5 |

| Stereochemistry | Achiral |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of any new compound. In vitro studies using mammalian cell lines have been conducted to assess the cytotoxic effects of related compounds. For example, one study reported that certain thiadiazole derivatives exhibited low cytotoxicity at concentrations up to 20 µM in B16F10 murine melanoma cells.

Key Findings:

- Compounds similar to 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide showed no significant cytotoxicity at concentrations ≤20 µM.

- Higher concentrations led to increased cell death, indicating a dose-dependent relationship.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Thiadiazole derivatives are known to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

Inhibition Studies:

In related studies, analogs of thiadiazole have shown varying degrees of inhibition against mushroom tyrosinase:

- IC50 Values: Some analogs demonstrated IC50 values significantly lower than that of kojic acid (24.09 µM), indicating stronger inhibitory effects.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| Analog 1 | 17.62 |

| Analog 2 | 3.77 |

| Analog 3 | 0.08 |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Activity: A series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiadiazole ring significantly enhanced antimicrobial efficacy.

- Tyrosinase Inhibition: A comparative analysis of various thiadiazole derivatives highlighted their potential as skin-whitening agents due to their ability to inhibit tyrosinase effectively.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or heterocyclic coupling. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines under basic conditions to form thiadiazole-pyridinium hybrids. Key parameters include:

- Base selection : Triethylamine or K₂CO₃ for deprotonation .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylpyridinium protons at δ ~4.3 ppm; thiadiazole carbons at δ ~160–170 ppm) .

- X-ray crystallography : Resolve structural ambiguities, such as iodide counterion placement and thiadiazole-pyridinium bond angles .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-I]⁺) and isotopic patterns .

- Elemental analysis : Ensure C, H, N, S, and I percentages align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazolyl-pyridinium derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .

- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid false negatives in aqueous assays .

- Mechanistic studies : Pair bioactivity data with computational modeling (e.g., molecular docking against enzyme targets like topoisomerase II) to validate hypotheses .

Q. What strategies mitigate degradation of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide under varying storage conditions?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include:

- Hydrolysis : Protect from moisture using desiccants (silica gel) and store at -20°C .

- Photolysis : Use amber vials and limit UV exposure .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated breakdown .

Q. How can researchers design experiments to probe the electronic effects of the 4-chloro-thiadiazole moiety on reactivity?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites .

- Substitution studies : Synthesize analogs (e.g., 4-bromo or 4-nitro derivatives) and compare reaction rates in nucleophilic aromatic substitution .

- Spectroscopic probes : Use UV-vis spectroscopy to track charge-transfer interactions with electron-deficient partners (e.g., nitroaromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.